molecular formula C26H20FN3O3 B2534155 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 872198-35-1

3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2534155
CAS No.: 872198-35-1
M. Wt: 441.462
InChI Key: IVORSMXIHLJNHG-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
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Biological Activity

The compound 3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to the class of pyrazoloquinoline derivatives, which have garnered significant attention due to their diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

  • Molecular Formula : C22_{22}H22_{22}F1_{1}N3_{3}O4_{4}
  • Molecular Weight : 395.43 g/mol

This structure features a pyrazoloquinoline core, which is known for its potential therapeutic applications.

Research indicates that pyrazoloquinoline derivatives exert their biological effects through various mechanisms:

  • Inhibition of Nitric Oxide Production : These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For example, related derivatives demonstrated significant NO inhibition with IC50_{50} values comparable to established controls .
  • Anticancer Activity : Pyrazoloquinolines have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit growth inhibition in cancer cells with GI50_{50} values below 8 µM, indicating potent anticancer properties. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Biological Activity Data

A summary of biological activities associated with the compound and its derivatives is presented in the following table:

Activity IC50_{50} / GI50_{50} Cell Line / Model Reference
Inhibition of NO production0.39 µMRAW 264.7 Macrophages
Cytotoxicity< 8 µMVarious Cancer Cell Lines
Topoisomerase I InhibitionNot specifiedNUGC-3 Cancer Cells
Topoisomerase IIα InhibitionSignificant at 100 µMNUGC-3 Cancer Cells

Case Studies

  • Anti-inflammatory Effects : A study evaluated a series of pyrazoloquinoline derivatives for their anti-inflammatory effects by measuring NO production in LPS-stimulated RAW 264.7 cells. The compound demonstrated significant inhibitory activity on NO production, supporting its potential as an anti-inflammatory agent .
  • Anticancer Potential : In another investigation involving multiple cancer cell lines (e.g., ACHN, HCT-15), certain pyrazoloquinoline derivatives showed high cytotoxicity and were effective in inhibiting topoisomerase IIα activity, suggesting their potential as anticancer drugs .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-31-19-8-6-17(7-9-19)25-21-14-30(13-16-4-3-5-18(27)10-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORSMXIHLJNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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